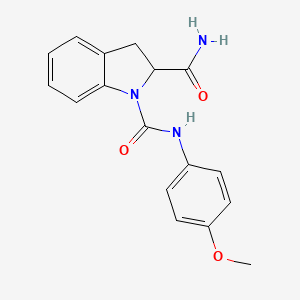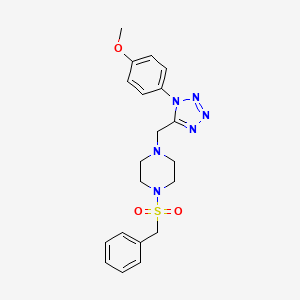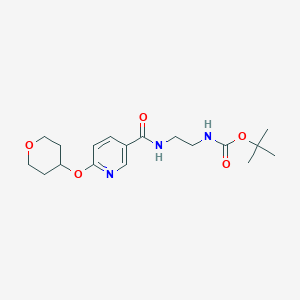![molecular formula C20H29NO6 B2360149 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 1902926-06-0](/img/structure/B2360149.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as O-2387 and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Environmental Health Perspectives N-(octahydrobenzo[b][1,4]dioxin-6-yl)-related compounds, such as dioxins and polychlorinated biphenyls (PCBs), have been extensively studied for their environmental and health impacts. For instance, van den Berg et al. (1998) focused on deriving toxic equivalency factors (TEFs) for these compounds for risk assessment in humans, wildlife, and fish. This study highlights the need to understand the toxicological effects of such compounds in different species, including humans (van den Berg et al., 1998).
Medicinal Chemistry In the realm of medicinal chemistry, compounds structurally similar to N-(octahydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and evaluated for their therapeutic potential. For example, Abbasi et al. (2016) synthesized new N-substituted sulfonamides bearing the benzodioxane moiety and assessed their antibacterial activity against various Gram-negative and Gram-positive strains. This research indicates the potential of such compounds in developing new antibacterial agents (Abbasi et al., 2016).
Pharmacology In pharmacological studies, compounds with structures related to N-(octahydrobenzo[b][1,4]dioxin-6-yl) have been examined for their dopaminergic effects. Cannon et al. (1986) investigated the dopaminergic agonist effects of p-dimethoxy-substituted trans-octahydrobenzo[f]- and -[g]quinolines, which are structurally similar to N-(octahydrobenzo[b][1,4]dioxin-6-yl). Such studies are crucial in understanding the potential of these compounds in modulating neurotransmitter systems (Cannon et al., 1986).
Antitumor Activity Al-Suwaidan et al. (2016) explored the antitumor activity of compounds structurally related to N-(octahydrobenzo[b][1,4]dioxin-6-yl). They designed and synthesized novel quinazolinone analogues and evaluated their in vitro antitumor activity, showing promising results against various cancer cell lines. This research is significant in the context of developing new anticancer therapies (Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-23-16-7-4-13(19(24-2)20(16)25-3)5-9-18(22)21-14-6-8-15-17(12-14)27-11-10-26-15/h4,7,14-15,17H,5-6,8-12H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUQHHUMFXHINK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)


![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)






![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)